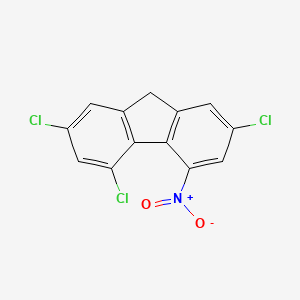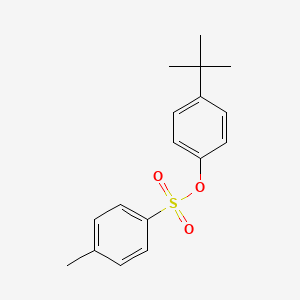
N-butyl-2,6-dinitro-4-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-2,6-dinitro-4-(trifluoromethyl)aniline: is a chemical compound with the molecular formula C11H12F3N3O4 and a molecular weight of 307.231 g/mol . This compound is known for its unique structure, which includes nitro groups and a trifluoromethyl group attached to an aniline ring. It is primarily used in research and development due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require controlled temperatures and the use of strong acids like sulfuric acid for nitration .
Industrial Production Methods: the general approach would involve similar nitration and alkylation reactions under controlled conditions to ensure purity and yield .
Chemical Reactions Analysis
Types of Reactions: N-butyl-2,6-dinitro-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
N-butyl-2,6-dinitro-4-(trifluoromethyl)aniline is primarily used in scientific research due to its unique chemical properties. Its applications include:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-butyl-2,6-dinitro-4-(trifluoromethyl)aniline involves its interaction with molecular targets through its nitro and trifluoromethyl groups. These groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The exact pathways and targets depend on the specific application and conditions .
Comparison with Similar Compounds
- 2,6-Dinitro-4-(trifluoromethyl)aniline
- 2,6-Dinitro-N-methyl-4-(trifluoromethyl)aniline
- 2,6-Dinitro-N-ethyl-4-(trifluoromethyl)aniline
- N,N-Dimethyl-4-nitro-2-(trifluoromethyl)aniline
Comparison: N-butyl-2,6-dinitro-4-(trifluoromethyl)aniline is unique due to the presence of the butyl group, which can influence its chemical reactivity and physical properties. Compared to its analogs, this compound may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific research applications .
Properties
CAS No. |
6675-35-0 |
|---|---|
Molecular Formula |
C11H12F3N3O4 |
Molecular Weight |
307.23 g/mol |
IUPAC Name |
N-butyl-2,6-dinitro-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C11H12F3N3O4/c1-2-3-4-15-10-8(16(18)19)5-7(11(12,13)14)6-9(10)17(20)21/h5-6,15H,2-4H2,1H3 |
InChI Key |
MMWUYVYVWCPGKB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




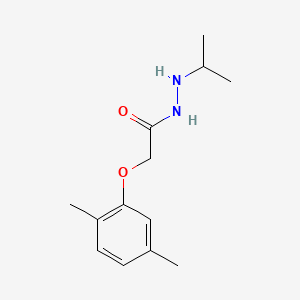

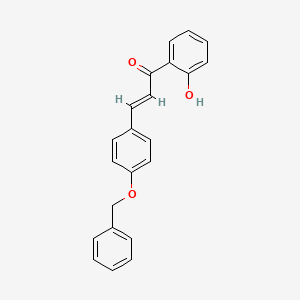


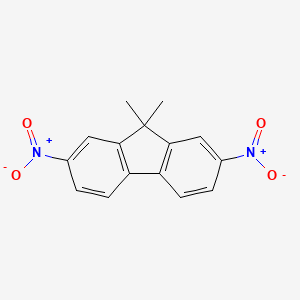
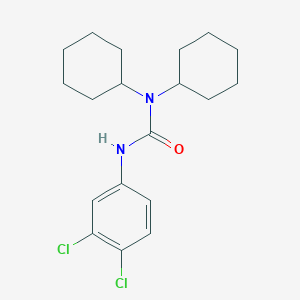

![ethyl (2E)-3-[2-(diphenylmethylene)hydrazino]-2-butenoate](/img/structure/B11950901.png)
